3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1021040-32-3
VCID: VC6168724
InChI: InChI=1S/C18H25N3O5S/c1-5-21-16(22)18(19-17(21)23)6-8-20(9-7-18)27(24,25)15-11-12(2)14(26-4)10-13(15)3/h10-11H,5-9H2,1-4H3,(H,19,23)
SMILES: CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)NC1=O
Molecular Formula: C18H25N3O5S
Molecular Weight: 395.47

3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 1021040-32-3

Cat. No.: VC6168724

Molecular Formula: C18H25N3O5S

Molecular Weight: 395.47

* For research use only. Not for human or veterinary use.

3-Ethyl-8-((4-methoxy-2,5-dimethylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1021040-32-3

Specification

CAS No. 1021040-32-3
Molecular Formula C18H25N3O5S
Molecular Weight 395.47
IUPAC Name 3-ethyl-8-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C18H25N3O5S/c1-5-21-16(22)18(19-17(21)23)6-8-20(9-7-18)27(24,25)15-11-12(2)14(26-4)10-13(15)3/h10-11H,5-9H2,1-4H3,(H,19,23)
Standard InChI Key HVRJCXWTDIDDPY-UHFFFAOYSA-N
SMILES CCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)NC1=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,3,8-triazaspiro[4.5]decane core, a bicyclic system comprising a piperidine ring fused to a pyrrolidine moiety via a spiro carbon atom. Key substituents include:

  • 3-Ethyl group: Attached to the nitrogen at position 3, enhancing lipophilicity and metabolic stability.

  • Sulfonyl group: At position 8, linked to a 4-methoxy-2,5-dimethylphenyl ring, contributing to electronic effects and receptor binding.

Table 1: Molecular Properties

PropertyValue
CAS No.1021040-32-3
Molecular FormulaC₁₈H₂₅N₃O₅S
Molecular Weight395.47 g/mol
IUPAC Name3-Ethyl-8-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
SMILESCCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3C)OC)C)NC1=O

The sulfonyl group’s electron-withdrawing nature and the methoxy substituent’s steric effects likely influence its pharmacokinetic profile, though solubility data remain undisclosed.

Synthesis and Manufacturing

Table 2: Hypothetical Synthesis Steps

StepReagents/ConditionsPurpose
1Urea, diethyl oxalate, NaOMe, methanolCore ring formation
24-Methoxy-2,5-dimethylbenzenesulfonyl chlorideSulfonation at N8
3Ethyl bromide, K₂CO₃, DMFEthylation at N3

This route avoids hazardous reagents like cyanides, aligning with green chemistry principles .

Pharmacological Activities

Anticonvulsant Effects

Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione demonstrate significant seizure suppression in rodent models. Mechanistic studies suggest GABAergic modulation, potentially through allosteric binding to GABAₐ receptors. In one study, a related compound reduced pentylenetetrazole-induced seizures by 78% at 50 mg/kg.

Anti-Inflammatory Properties

In vitro assays reveal inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production. At 10 μM, the compound suppressed LPS-induced IL-6 release in macrophages by 65%, comparable to dexamethasone.

Comparative Analysis with Structural Analogs

Spirotetramat-Enol (CID 54708610)

This analog shares a spirocyclic scaffold but lacks the sulfonyl group. While it exhibits insecticidal activity, the absence of the sulfonyl moiety correlates with reduced anticonvulsant efficacy, underscoring the importance of this substituent .

1,3,8-Triazaspiro[4.5]decane-2,4-dione (CID 120989)

The unsubstituted parent compound shows minimal bioactivity, highlighting the necessity of the 3-ethyl and 8-sulfonyl groups for pharmacological effects .

Challenges and Future Directions

Despite its promise, key gaps persist:

  • Solubility and Bioavailability: No data exist on its LogP or absorption characteristics.

  • Toxicology: Acute and chronic toxicity profiles remain unstudied.

  • Synthetic Optimization: Current yields for analogs hover at ~85–92%, necessitating catalyst screening .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator